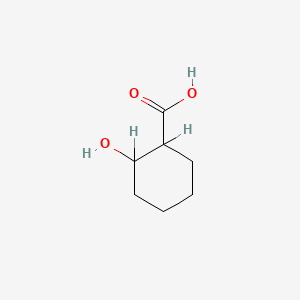

2-Hydroxycyclohexanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKAANHOVFZAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901231 | |

| Record name | NoName_319 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-69-8, 17502-32-8, 28131-61-5 | |

| Record name | 2-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC125569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC115776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Conformational Landscape of cis-2-hydroxycyclohexanecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the conformational preferences of cis-2-hydroxycyclohexanecarboxylic acid. The interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding dictates the three-dimensional structure of this molecule, which is critical for its chemical reactivity and biological interactions. Understanding its conformational equilibrium is paramount for applications in medicinal chemistry and materials science.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain, making it the most stable arrangement.[1] In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Axial bonds are parallel to the principal C3 axis of the ring, while equatorial bonds point away from the periphery of the ring.

A critical concept in conformational analysis is the "A-value," which quantifies the steric preference of a substituent for the equatorial position. The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[2] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3]

Conformational Equilibria of cis-2-hydroxycyclohexanecarboxylic acid

For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial (a) position and the other in an equatorial (e) position.[4] Through a process known as a ring flip, the axial substituent becomes equatorial and the equatorial substituent becomes axial. For cis-2-hydroxycyclohexanecarboxylic acid, this results in two primary chair conformers in equilibrium.

A third, crucial conformation is one that is stabilized by an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups. This non-covalent interaction can significantly influence the conformational landscape.[5]

The three key conformations to consider are:

-

Conformer A: Axial hydroxyl group and equatorial carboxylic acid group (a-OH, e-COOH).

-

Conformer B: Equatorial hydroxyl group and axial carboxylic acid group (e-OH, a-COOH).

-

Conformer C: A conformation, likely derived from A or B, that is stabilized by an intramolecular hydrogen bond.

The following diagram illustrates the equilibrium between the two primary chair conformers.

Analysis of Conformational Stability

The relative stability of these conformers is determined by a combination of steric effects and the presence of hydrogen bonding.

Steric Considerations (A-Values)

Based on established A-values, we can predict the sterically preferred conformation.

| Substituent | A-Value (kcal/mol) | Reference |

| -OH (hydroxyl) | 0.6 - 0.9 | [6] |

| -COOH (carboxylic acid) | 1.2 | [6] |

The A-value for the carboxylic acid group (1.2 kcal/mol) is higher than that for the hydroxyl group (0.6-0.9 kcal/mol).[6] This indicates that the carboxylic acid group has a stronger preference for the equatorial position to minimize steric strain. Therefore, based solely on steric considerations, Conformer A (a-OH, e-COOH) would be predicted to be more stable than Conformer B.

Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (-OH) and an acceptor (-C=O or -OH of the carboxylic acid) in a 1,2-cis configuration allows for the formation of an intramolecular hydrogen bond. This is most feasible when the hydroxyl group is axial and the carboxylic acid is equatorial (Conformer A). The formation of this hydrogen bond can provide significant stabilization, often overriding steric preferences.[7]

The logical pathway for determining the most stable conformer is outlined below.

It is therefore hypothesized that the conformer with an axial hydroxyl group and an equatorial carboxylic acid group, stabilized by an intramolecular hydrogen bond, is the most stable conformation of cis-2-hydroxycyclohexanecarboxylic acid.

Experimental Protocols for Conformational Analysis

The determination of the conformational equilibrium of cis-2-hydroxycyclohexanecarboxylic acid can be achieved through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives.[3] The key parameters are the chemical shifts and, more importantly, the proton-proton coupling constants (³JHH).

Experimental Protocol:

-

Sample Preparation: Dissolve a sample of cis-2-hydroxycyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Analysis of Coupling Constants: The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 is dependent on the dihedral angle between them, as described by the Karplus equation.

-

A large coupling constant (typically 8-13 Hz) indicates a dihedral angle of ~180°, which is characteristic of an axial-axial relationship between the two protons.

-

A small coupling constant (typically 1-5 Hz) indicates a dihedral angle of ~60°, which is characteristic of an axial-equatorial or equatorial-equatorial relationship.

-

Expected Coupling Constants for Different Conformations:

| Conformer | H1 Position | H2 Position | H1-H2 Relationship | Expected ³J(H1,H2) (Hz) |

| A (a-OH, e-COOH) | Axial | Equatorial | Axial-Equatorial | 1 - 5 |

| B (e-OH, a-COOH) | Equatorial | Axial | Equatorial-Axial | 1 - 5 |

Since both likely conformers would exhibit a small coupling constant between the protons on C1 and C2, analysis of other couplings, such as those to the adjacent methylene (B1212753) protons, and the use of 2D NMR techniques like NOESY, may be necessary for a definitive assignment.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to detect the presence of intramolecular hydrogen bonding.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of cis-2-hydroxycyclohexanecarboxylic acid in a non-polar solvent (e.g., CCl₄).

-

Data Acquisition: Obtain the IR spectrum of the solution.

-

Analysis: Look for a sharp, concentration-independent absorption band in the O-H stretching region (typically 3200-3500 cm⁻¹) which is indicative of an intramolecular hydrogen bond. A broad, concentration-dependent band in the same region would suggest intermolecular hydrogen bonding.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide theoretical insights into the relative energies of the different conformers.[8][9]

Computational Protocol:

-

Structure Generation: Build the 3D structures of the possible chair conformers of cis-2-hydroxycyclohexanecarboxylic acid.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain theoretical vibrational frequencies for comparison with experimental IR data.

The general workflow for a combined experimental and computational analysis is depicted below.

Conclusion

The conformational analysis of cis-2-hydroxycyclohexanecarboxylic acid is a nuanced problem where steric effects and intramolecular hydrogen bonding are competing factors. While A-values suggest a preference for the conformer with an equatorial carboxylic acid group, the stabilization afforded by an intramolecular hydrogen bond is likely to make the diaxial-like arrangement (axial -OH, equatorial -COOH) the dominant species in the conformational equilibrium. A combination of NMR and IR spectroscopy, supported by DFT calculations, provides a robust framework for the complete characterization of the conformational landscape of this important molecule. This understanding is crucial for predicting its reactivity and for the rational design of molecules with specific three-dimensional structures in the context of drug development and materials science.

References

- 1. scbt.com [scbt.com]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Special Issue: Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 7. quora.com [quora.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

Theoretical DFT Studies on the Stability of 2-Hydroxycyclohexanecarboxylic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycyclohexanecarboxylic acid is a molecule of interest in organic synthesis and medicinal chemistry, possessing multiple stereoisomers and conformational possibilities that dictate its reactivity and biological activity. Understanding the relative stability of these different forms is crucial for predicting its behavior in various environments. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the stereo-electronic properties and stability of organic molecules.[1][2] This technical guide outlines a comprehensive approach to studying the stability of this compound isomers and conformers using DFT, based on established computational protocols for similar cyclic and carboxylic acid-containing systems.

The stability of this compound is primarily governed by the interplay of steric effects arising from the substituted cyclohexane (B81311) ring and intramolecular interactions, particularly hydrogen bonding between the hydroxyl and carboxylic acid groups.[3][4][5] The orientation of the hydroxyl and carboxyl substituents (axial vs. equatorial) on the cyclohexane ring leads to different conformers with varying energies. DFT calculations allow for a precise quantification of these energy differences, providing insights into the predominant structures at equilibrium.

Core Concepts in the Stability Analysis

The conformational analysis of this compound involves the investigation of various stereoisomers and their corresponding low-energy conformers. The key factors influencing stability are:

-

Stereoisomerism: The molecule has two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

-

Conformational Isomerism: For each stereoisomer, the cyclohexane ring can adopt a chair conformation, with the hydroxyl and carboxyl groups in either axial (ax) or equatorial (eq) positions. This gives rise to multiple conformers, such as diequatorial, diaxial, and axial-equatorial arrangements.

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and carboxylic acid groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.[3][6][7] DFT is particularly effective at describing these non-covalent interactions.[3]

Below is a diagram illustrating the relationship between the key isomers of this compound.

Experimental Protocols: A DFT-Based Approach

A robust theoretical study of this compound stability would involve a multi-step computational workflow. The following protocols are recommended based on successful DFT studies of related organic molecules.[1][8]

Initial Structure Generation and Conformational Search

-

Stereoisomer Generation: The initial 3D structures of all four stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—would be generated.

-

Conformational Search: For each stereoisomer, a systematic conformational search would be performed to identify all possible low-energy chair and boat conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a preliminary, computationally inexpensive step.

Geometry Optimization and Frequency Calculations

-

DFT Method Selection: The geometries of the identified conformers would be optimized using DFT. A common and effective approach is to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p).[1][9] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

-

Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a polarizable continuum model (PCM).[6][8] This is crucial as solvation can significantly influence conformational equilibria.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate energy comparisons.

The logical workflow for these calculations is depicted below.

Advanced Energy Refinement and Analysis

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.

-

Thermodynamic Analysis: The relative stabilities of the conformers are determined by comparing their Gibbs free energies (ΔG), which are calculated from the electronic energies, ZPVE, and thermal corrections. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to investigate intramolecular hydrogen bonding by quantifying the interaction energy between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor.

Data Presentation: Illustrative Results

A DFT study would generate quantitative data on the energies and key geometric parameters of the various conformers. The following tables provide an example of how this data could be structured for the cis and trans isomers of this compound.

Table 1: Calculated Relative Energies for Conformers of trans-(1R,2R)-2-Hydroxycyclohexanecarboxylic Acid

| Conformer | Substituent Orientations | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) |

| trans-1 (Chair) | 1-COOH (eq), 2-OH (eq) | 0.00 | 0.00 | 2.15 |

| trans-2 (Chair) | 1-COOH (ax), 2-OH (ax) | 2.58 | 2.45 | 1.98 |

| trans-3 (Twist-Boat) | - | 5.80 | 5.95 | - |

Energies are relative to the most stable conformer. H-bond distance is between the carboxylic hydrogen and the hydroxyl oxygen.

Table 2: Calculated Relative Energies for Conformers of cis-(1R,2S)-2-Hydroxycyclohexanecarboxylic Acid

| Conformer | Substituent Orientations | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) |

| cis-1 (Chair) | 1-COOH (eq), 2-OH (ax) | 0.45 | 0.50 | 1.85 |

| cis-2 (Chair) | 1-COOH (ax), 2-OH (eq) | 0.00 | 0.00 | 2.05 |

| cis-3 (Twist-Boat) | - | 6.10 | 6.25 | - |

Energies are relative to the most stable conformer of the cis-isomer.

Visualization of Key Interactions

Intramolecular hydrogen bonding is a critical factor in determining the most stable conformation. The diagram below illustrates this interaction within a chair conformer of this compound, where the axial hydroxyl group acts as a hydrogen bond donor to the equatorial carboxylic acid group.

References

- 1. jchemlett.com [jchemlett.com]

- 2. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 3. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxycyclohexanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the cis- and trans-isomers of 2-hydroxycyclohexanecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of data and methodologies related to these compounds.

Introduction

This compound (C₇H₁₂O₃, molar mass: 144.17 g/mol ) is a cyclic carboxylic acid that exists as two diastereomers: cis-2-hydroxycyclohexanecarboxylic acid and trans-2-hydroxycyclohexanecarboxylic acid. The spatial arrangement of the hydroxyl and carboxyl groups on the cyclohexane (B81311) ring dictates the distinct physical and chemical properties of each isomer, influencing their biological activity and potential therapeutic applications. These compounds are of interest in medicinal chemistry, with some derivatives showing potential as inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity and type 2 diabetes.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of the this compound isomers are not extensively reported in the literature. The following tables summarize available data, with some values for the closely related 4-hydroxycyclohexanecarboxylic acid isomers provided for comparison and estimation.

Table 1: Physical Properties of this compound Isomers and Related Compounds

| Property | cis-2-Hydroxycyclohexanecarboxylic Acid | trans-2-Hydroxycyclohexanecarboxylic Acid | cis-4-Hydroxycyclohexanecarboxylic Acid | trans-4-Hydroxycyclohexanecarboxylic Acid |

| Melting Point (°C) | Data not available | Data not available | 150 | 145 |

| Boiling Point (°C) | Data not available | Data not available | 115 (at 8 Torr) | 308 |

| Solubility | Soluble in water[1] | Soluble in water[1] | Soluble in methanol | Soluble in DMSO and Methanol[2][3] |

| pKa | 4.80 (predicted for cis-1,2-isomer)[4] | Data not available | 4.836 (25 °C) | 4.687 (25 °C) |

Note: Data for the 4-hydroxy isomers are provided as a reference due to the limited availability of specific data for the 2-hydroxy isomers. The predicted pKa for the cis-1,2 isomer is from a compiled dataset.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the isomers of this compound.

Infrared (IR) Spectroscopy

The IR spectra of carboxylic acids are characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer. The hydroxyl group also exhibits a C-O stretching band in the region of 1050-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton on the carbon bearing the carboxyl group (α-proton) typically appears as a multiplet. The chemical shift and coupling constants of this proton, as well as the proton on the carbon with the hydroxyl group, are diagnostic for determining the cis or trans configuration. In the cis isomer, the α-proton is expected to show a larger coupling constant with one of the adjacent axial protons compared to the trans isomer. The acidic proton of the carboxylic acid is typically a broad singlet, often found downfield (>10 ppm).

¹³C NMR: The carbonyl carbon of the carboxylic acid typically resonates in the range of 175-185 ppm. The carbons attached to the hydroxyl and carboxyl groups will also have characteristic chemical shifts.

Experimental Protocols

Synthesis of a Mixture of cis- and trans-2-Hydroxycyclohexanecarboxylic Acid

A common method for the synthesis of 2-hydroxycycloalkanecarboxylic acids is through the catalytic hydrogenation of the corresponding aromatic precursor, salicylic (B10762653) acid.

General Protocol for Catalytic Hydrogenation of Salicylic Acid:

-

Catalyst Preparation: A suitable catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), is suspended in a solvent (e.g., water, ethanol, or acetic acid).

-

Reaction Setup: Salicylic acid is dissolved in the chosen solvent and added to a high-pressure reactor containing the catalyst.

-

Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 50-100 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50-100 °C) for a specified duration (e.g., 12-24 hours).

-

Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid.

Note: The ratio of cis to trans isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

Separation of cis and trans Isomers

The separation of the diastereomeric mixture of 2-hydroxycyclohexanecarboxylic acids can be challenging due to their similar physical properties. Fractional crystallization or chromatography are the most common approaches.

General Protocol for Separation by Fractional Crystallization:

-

Dissolution: The mixture of isomers is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethyl acetate, or a mixture of both).

-

Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath. The less soluble isomer will preferentially crystallize out of the solution.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Recrystallization: The purity of the isolated isomer can be improved by one or more recrystallization steps. The mother liquor can be concentrated to obtain a more enriched sample of the more soluble isomer, which can then be subjected to further crystallization.

General Protocol for Separation by Column Chromatography:

-

Stationary Phase: A silica (B1680970) gel column is typically used as the stationary phase.

-

Mobile Phase: A solvent system with appropriate polarity is chosen to achieve separation. A gradient of solvents, for example, from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate, can be employed.

-

Elution: The mixture of isomers is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure isomers.

-

Solvent Removal: The solvent is removed from the fractions containing the pure isomers to yield the separated products.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-elucidated, some carboxylic acids have been identified as inhibitors of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the synthesis of triglycerides.

DGAT1 Inhibition

Inhibition of DGAT1 is a therapeutic strategy for metabolic diseases. By blocking the final step in triglyceride synthesis, DGAT1 inhibitors can reduce the accumulation of fats in tissues. The general mechanism involves the binding of the inhibitor to the active site of the DGAT1 enzyme, preventing its natural substrates, diacylglycerol and fatty acyl-CoA, from binding and reacting.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and separation of this compound isomers and a conceptual representation of DGAT1 inhibition.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of cis- and trans-2-hydroxycyclohexanecarboxylic acid. While specific experimental data for these isomers are limited, this guide provides a framework for their synthesis, separation, and characterization based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the properties and biological activities of these promising molecules for their potential application in drug development.

References

- 1. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 853570 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of 2-Hydroxycyclohexanecarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-hydroxycyclohexanecarboxylic acid, a key chiral building block in medicinal chemistry. The document details the synthesis, separation, and conformational analysis of its diastereomers and explores the structure-activity relationships of its bioactive derivatives, including their roles as enzyme inhibitors and anticancer agents.

Core Stereochemistry and Conformational Analysis

This compound possesses two stereogenic centers, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are grouped into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The relative orientation of the hydroxyl and carboxyl groups dictates the conformational preference of the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize steric strain.

The cis isomer exists as a rapidly equilibrating mixture of two chair conformers of equal energy. In one conformer, the hydroxyl group is axial and the carboxyl group is equatorial, while in the other, the hydroxyl group is equatorial and the carboxyl group is axial.

The trans isomer also exists as two equilibrating chair conformers. However, the conformer with both the hydroxyl and carboxyl groups in the equatorial position is significantly more stable due to the avoidance of 1,3-diaxial interactions. This conformational preference has a profound impact on the molecule's physical properties and its interactions with biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of this compound isomers. The chemical shifts and coupling constants of the protons on C1 and C2 are particularly informative.

Table 1: Physicochemical and Spectroscopic Data for this compound Isomers

| Property | cis-Isomer | trans-Isomer |

| Melting Point (°C) | 110-112 | 130-132 |

| ¹H NMR | ||

| H-1 Chemical Shift (ppm) | ~2.5 | ~2.2 |

| H-2 Chemical Shift (ppm) | ~4.0 | ~3.6 |

| J-coupling H1-H2 (Hz) | ~3-4 (axial-equatorial/equatorial-axial) | ~8-10 (diaxial) |

| ¹³C NMR | ||

| C-1 Chemical Shift (ppm) | ~45 | ~48 |

| C-2 Chemical Shift (ppm) | ~70 | ~75 |

| COOH Chemical Shift (ppm) | ~178 | ~180 |

Note: Specific NMR values can vary depending on the solvent and concentration.

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of this compound isomers is a key challenge. A common approach involves the hydrogenation of 2-hydroxybenzoic acid (salicylic acid) or its esters, which typically yields the cis isomer as the major product due to steric hindrance directing the approach of hydrogen from the less hindered face.

Experimental Protocol: Synthesis of cis-2-Hydroxycyclohexanecarboxylic Acid

Materials:

-

2-Hydroxybenzoic acid

-

Rhodium on alumina (B75360) catalyst

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 2-hydroxybenzoic acid in ethanol is placed in a high-pressure hydrogenation vessel.

-

A catalytic amount of rhodium on alumina is added to the solution.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction is stirred under hydrogen pressure at elevated temperature until the uptake of hydrogen ceases.

-

The reaction mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude cis-2-hydroxycyclohexanecarboxylic acid.

-

The crude product can be purified by recrystallization.

Experimental Protocol: Epimerization to trans-2-Hydroxycyclohexanecarboxylic Acid and Separation

The trans isomer can be obtained by epimerization of the cis isomer. This is typically achieved by heating the cis isomer in the presence of a strong base, which deprotonates the C1 position, allowing for inversion of the stereocenter.

Materials:

-

Crude mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Ether

-

Separatory funnel

Procedure:

-

The mixture of isomers is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added.

-

The mixture is refluxed for several hours to allow for epimerization to reach equilibrium.

-

The reaction is cooled, and the ethanol is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid.

-

The aqueous solution is extracted with ether.

-

The ether extracts containing the mixture of cis and trans acids can be separated by fractional crystallization, exploiting the lower solubility of the trans isomer in certain solvents, or by column chromatography.

Bioactive Derivatives of this compound

The this compound scaffold is a versatile template for the design of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas, including metabolic diseases and oncology.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

Derivatives of this compound have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.[1] Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes.

Table 2: In Vitro Activity of this compound Derivatives as DGAT1 Inhibitors

| Compound | R1 Group | R2 Group | DGAT1 IC₅₀ (nM) | Reference |

| 1 | H | Phenyl | 500 | [1] |

| 2 | Methyl | 4-Fluorophenyl | 150 | [1] |

| 3 | H | Thiazolyl | 50 | [1] |

| 4 | Methyl | Pyridyl | 25 | [1] |

Anticancer Agents

Certain derivatives of the closely related cyclohexenone carboxylic acid have demonstrated significant antitumor activity. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.

Table 3: Anticancer Activity of Cyclohexenone Carboxylic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 5 | MCF-7 (Breast Cancer) | 15.2 | Induction of Apoptosis | [2] |

| 6 | HCT116 (Colon Cancer) | 8.7 | Cell Cycle Arrest at G2/M | [2] |

| 7 | A549 (Lung Cancer) | 21.5 | Inhibition of STAT3 Signaling | [2] |

Conclusion

This compound and its derivatives represent a rich area of study for medicinal chemists and drug development professionals. A thorough understanding of the stereochemistry and conformational analysis of the core scaffold is essential for the rational design of potent and selective therapeutic agents. The synthetic and separation protocols outlined in this guide provide a foundation for accessing the individual stereoisomers for further investigation. The promising biological activities of its derivatives as DGAT1 inhibitors and anticancer agents highlight the potential of this versatile chemical entity in addressing significant unmet medical needs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies.

References

In-Depth NMR Spectral Analysis of trans-2-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-2-hydroxycyclohexanecarboxylic acid. Due to the limited availability of fully assigned spectral data for the free acid, this guide presents the detailed NMR data for its close analogue, methyl trans-2-hydroxycyclohexanoate . The structural similarities allow for valuable insights into the spectral characteristics of the parent acid, with expected variations primarily affecting the chemical shifts of the carbonyl carbon and the proton on the adjacent carbon.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for methyl trans-2-hydroxycyclohexanoate. These values are essential for structural elucidation and purity assessment.

Table 1: ¹H NMR Spectral Data of Methyl trans-2-hydroxycyclohexanoate

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 | 2.35 | ddd | 11.5, 9.5, 4.0 |

| H2 | 3.80 | ddd | 9.5, 9.5, 4.0 |

| H3a, H5a | 1.25 | m | |

| H3e, H5e | 2.05 | m | |

| H4a, H6a | 1.25 | m | |

| H4e, H6e | 1.70 | m | |

| OCH₃ | 3.70 | s | |

| OH | Variable | br s |

Note: The assignments for the methylene (B1212753) protons (H3-H6) are complex due to overlapping multiplets. 'a' denotes axial and 'e' denotes equatorial protons.

Table 2: ¹³C NMR Spectral Data of Methyl trans-2-hydroxycyclohexanoate

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | 175.5 |

| C1 | 49.5 |

| C2 | 72.0 |

| C3 | 31.0 |

| C4 | 24.0 |

| C5 | 24.5 |

| C6 | 28.0 |

| OCH₃ | 51.5 |

Experimental Protocols

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of hydroxy acid derivatives, applicable to trans-2-hydroxycyclohexanecarboxylic acid.

Sample Preparation

-

Sample Purity: Ensure the sample of trans-2-hydroxycyclohexanecarboxylic acid or its methyl ester is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent. For the methyl ester, deuterated chloroform (B151607) (CDCl₃) is commonly used. For the free acid, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are good options to ensure solubility and to observe the exchangeable carboxylic acid and hydroxyl protons.

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons like the carbonyl group.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical workflow for NMR analysis.

Caption: Molecular structure of trans-2-hydroxycyclohexanecarboxylic acid.

Caption: General workflow for NMR spectral analysis.

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the intramolecular hydrogen bonding in the cis and trans isomers of 2-hydroxycyclohexanecarboxylic acid. Understanding these non-covalent interactions is crucial as they significantly influence the conformational preferences, physicochemical properties, and ultimately, the biological activity of molecular entities.

Introduction to Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). These interactions play a pivotal role in determining molecular conformation, which in turn affects a molecule's reactivity and biological function. In this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid group (-COOH) can act as an acceptor. The formation of an intramolecular hydrogen bond in this molecule leads to a quasi-seven-membered ring structure, which significantly impacts the conformational equilibrium of the cyclohexane (B81311) ring.

Conformational Analysis of this compound Isomers

The presence of an intramolecular hydrogen bond is highly dependent on the stereochemistry of the molecule. In this compound, the relative orientation of the hydroxyl and carboxylic acid groups in the cis and trans isomers dictates the feasibility and strength of this interaction. The cyclohexane ring itself can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms.

cis-2-Hydroxycyclohexanecarboxylic Acid

In the cis isomer, the hydroxyl and carboxylic acid groups are on the same side of the cyclohexane ring. This arrangement allows for the formation of an intramolecular hydrogen bond. For the chair conformation, there are two possible arrangements:

-

Axial-Equatorial (a,e): One substituent is in an axial position and the other is in an equatorial position.

-

Equatorial-Axial (e,a): The opposite arrangement to (a,e).

An intramolecular hydrogen bond is sterically favorable in the diequatorial-like arrangement of the interacting groups, which can be achieved in a chair or a twist-boat conformation. The presence of the hydrogen bond can stabilize a conformation that would otherwise be of higher energy.

trans-2-Hydroxycyclohexanecarboxylic Acid

In the trans isomer, the hydroxyl and carboxylic acid groups are on opposite sides of the ring. In a chair conformation, these substituents will be either diaxial (a,a) or diequatorial (e,e). An intramolecular hydrogen bond is not possible in the diequatorial conformation due to the large distance between the donor and acceptor groups. While the diaxial conformation brings the groups closer, the geometry is generally not favorable for strong intramolecular hydrogen bonding. Therefore, trans-2-hydroxycyclohexanecarboxylic acid is less likely to exhibit significant intramolecular hydrogen bonding and will primarily engage in intermolecular hydrogen bonding in the condensed phase.[1]

Quantitative Data on Molecular Geometry and Energetics

Precise quantitative data from experimental and computational studies are essential for a thorough understanding of the intramolecular hydrogen bonding in this compound.

Crystallographic Data

A key study by Kálmán et al. (2002) determined the crystal structure of (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid.[2] This experimental data provides definitive proof of the solid-state conformation and the presence of hydrogen bonding. While the primary focus of the paper was on supramolecular self-assembly, the crystallographic data allows for the determination of key intramolecular distances and angles. In the solid state, cis-2-hydroxy-1-cyclohexanecarboxylic acid molecules form dimers.[2]

Table 1: Selected Crystallographic Data for cis-2-Hydroxycyclohexanecarboxylic Acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P21/c | [2] |

Note: Detailed intramolecular bond lengths and angles related to the hydrogen bond are not explicitly stated in the abstract but are available from the full crystallographic data.

Spectroscopic Data

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying hydrogen bonding.

Infrared (IR) Spectroscopy: The formation of an intramolecular hydrogen bond causes a characteristic shift in the vibrational frequencies of the involved functional groups. The O-H stretching frequency of the hydroxyl group will be red-shifted (shifted to lower wavenumbers) and broadened compared to a "free" hydroxyl group. Similarly, the C=O stretching frequency of the carboxylic acid may also be affected.

Table 2: Typical IR Stretching Frequencies for Carboxylic Acids and Alcohols

| Functional Group | Typical Frequency Range (cm-1) | Effect of Intramolecular H-Bond | Reference |

| Free O-H Stretch (Alcohol) | 3650-3584 | - | [3] |

| H-Bonded O-H Stretch (Intramolecular) | 3550-3200 (broad) | Red-shift and broadening | [3] |

| C=O Stretch (Carboxylic Acid) | 1760-1690 | Slight red-shift | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton is highly sensitive to its environment. Intramolecular hydrogen bonding deshields the proton, causing its resonance to appear at a higher chemical shift (downfield) compared to a non-hydrogen-bonded hydroxyl proton. The exact chemical shift is also dependent on the solvent and concentration.

Computational Chemistry Data

Density Functional Theory (DFT) calculations are invaluable for exploring the conformational landscape and quantifying the energetics of intramolecular hydrogen bonding.[4][5] These calculations can provide information on the relative energies of different conformers, the geometric parameters of the hydrogen bond (bond length and angle), and predicted vibrational frequencies.

Table 3: Hypothetical DFT Calculation Results for cis-2-Hydroxycyclohexanecarboxylic Acid

| Conformer | Relative Energy (kcal/mol) | H-Bond Length (Å) | H-Bond Angle (°) | Predicted ν(O-H) (cm-1) | Predicted ν(C=O) (cm-1) |

| Chair (a,e) with H-bond | 0.00 | 1.95 | 155 | 3450 | 1715 |

| Chair (e,a) no H-bond | +2.5 | - | - | 3650 | 1730 |

| Twist-boat with H-bond | +1.5 | 1.98 | 150 | 3470 | 1720 |

Note: The values in this table are illustrative and would need to be obtained from specific DFT calculations for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often resulting in a mixture of cis and trans isomers that require separation. A common approach involves the reduction of 2-oxocyclohexanecarboxylic acid or the hydrolysis of the corresponding ester.

Representative Synthesis of cis- and trans-2-Hydroxycyclohexanecarboxylic Acid:

A general procedure for the synthesis of 4-hydroxycyclohexanecarboxylic acid involves the catalytic hydrogenation of p-hydroxybenzoic acid.[6] A similar principle can be applied for the 2-hydroxy isomer. The separation of cis and trans isomers can often be achieved by fractional crystallization or chromatography. A method for preparing optically pure cis-3-hydroxycyclohexanecarboxylic acid derivatives involves hydrogenation of m-hydroxybenzoic acid followed by enzymatic resolution.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Prepare dilute solutions (e.g., 0.01 M) of the purified cis and trans isomers in a non-polar solvent like carbon tetrachloride (CCl4).

-

Record the IR spectrum of each solution in the range of 4000-600 cm-1 using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analyze the O-H stretching region (3700-3200 cm-1) and the C=O stretching region (1800-1650 cm-1) to identify bands corresponding to free and hydrogen-bonded species.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare solutions of the purified cis and trans isomers in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

-

Identify the chemical shift of the hydroxyl proton in the 1H NMR spectrum. The downfield shift in the cis isomer compared to the trans isomer can be indicative of intramolecular hydrogen bonding.

-

Variable temperature NMR studies can also be performed to study the conformational dynamics.

Visualizations

Conformational Isomers and Intramolecular Hydrogen Bonding

Caption: Conformational possibilities for cis- and trans-2-hydroxycyclohexanecarboxylic acid.

Experimental Workflow for Characterization

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The presence and strength of intramolecular hydrogen bonding in this compound are critically dependent on its stereochemistry. The cis isomer is well-suited to form a stabilizing intramolecular hydrogen bond, which influences its preferred conformation. In contrast, the trans isomer is unlikely to form such a bond. A comprehensive understanding of these interactions, derived from a combination of X-ray crystallography, IR and NMR spectroscopy, and computational modeling, is essential for predicting the molecule's behavior in various chemical and biological systems. This knowledge is particularly valuable in the field of drug development, where molecular conformation is a key determinant of efficacy and specificity.

References

- 1. Novel, predicted patterns of supramolecular self-assembly, afforded by tetrameric R44(12) rings of C2 symmetry in the crystal structures of 2-hydroxy-1-cyclopentanecarboxylic acid, 2-hydroxy-1-cyclohexanecarboxylic acid and 2-hydroxy-1-cycloheptanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. jchemlett.com [jchemlett.com]

- 4. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 6. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]

cis/trans isomerism in substituted hydroxycyclohexanecarboxylic acids

An In-depth Technical Guide to Cis/Trans Isomerism in Substituted Hydroxycyclohexanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical principles, conformational analysis, synthesis, characterization, and applications of cis and trans isomers of substituted hydroxycyclohexanecarboxylic acids. These molecules serve as crucial building blocks in medicinal chemistry and materials science, where precise control of their three-dimensional structure is paramount for achieving desired biological activity and material properties.

Core Principles: Stereoisomerism in the Cyclohexane (B81311) Framework

The non-planar "chair" conformation of the cyclohexane ring is the most stable arrangement, minimizing both angle and torsional strain.[1] In this conformation, substituents occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2] The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that interconverts axial and equatorial positions.[2][3]

For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is energetically favored to minimize steric hindrance, particularly 1,3-diaxial interactions.[3][4] The stability difference is more pronounced for bulkier substituents.[3]

In disubstituted cyclohexanes, isomerism arises based on the relative orientation of the two substituents.

-

Cis isomers have both substituents on the same face of the ring (both "up" or both "down").

-

Trans isomers have substituents on opposite faces of the ring (one "up" and one "down").

The thermodynamic stability of a given isomer depends on the conformational equilibrium of its chair forms. For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable as it can adopt a diequatorial conformation. The cis isomer is forced to have one axial and one equatorial substituent.[4]

Conformational Analysis of 4-Hydroxycyclohexanecarboxylic Acid

The principles of conformational analysis dictate the preferred structures of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid. The carboxylic acid group is sterically bulkier than the hydroxyl group.

-

trans-4-Hydroxycyclohexanecarboxylic Acid : The most stable conformation places both the larger carboxylic acid group and the hydroxyl group in equatorial positions, minimizing steric strain. The diequatorial conformer is heavily favored at equilibrium.

-

cis-4-Hydroxycyclohexanecarboxylic Acid : This isomer must have one substituent in an axial position and the other equatorial. The equilibrium will favor the conformer that places the bulkier carboxylic acid group in the equatorial position and the smaller hydroxyl group in the axial position.

References

A Technical Guide to the Computational Modeling of 2-Hydroxycyclohexanecarboxylic Acid Diastereomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational and experimental methodologies for the characterization of 2-hydroxycyclohexanecarboxylic acid diastereomers. This class of molecules is of significant interest in medicinal chemistry and drug development due to the stereochemical influence on biological activity. Understanding the conformational preferences and energetic landscapes of these diastereomers is crucial for rational drug design.

Introduction to this compound Diastereomers

This compound possesses two stereocenters, leading to the existence of four stereoisomers, which can be grouped into two pairs of enantiomers (diastereomers). The relative orientation of the hydroxyl and carboxylic acid groups (cis or trans) dictates the molecule's three-dimensional structure, influencing its interactions with biological targets. Computational modeling, anchored by experimental data, provides a powerful tool to explore these structural nuances.

The two diastereomeric pairs are:

-

cis-2-hydroxycyclohexanecarboxylic acid: The hydroxyl and carboxylic acid groups are on the same side of the cyclohexane (B81311) ring.

-

trans-2-hydroxycyclohexanecarboxylic acid: The hydroxyl and carboxylic acid groups are on opposite sides of the cyclohexane ring.

Computational Modeling Workflow

A typical computational workflow for analyzing these diastereomers involves conformational searches and quantum mechanical calculations to determine stable geometries and relative energies.

Detailed Computational Protocol

The following protocol outlines a standard approach using Density Functional Theory (DFT) for the conformational analysis of this compound diastereomers.

Objective: To identify the lowest energy conformers of the cis and trans diastereomers and to determine their relative stabilities.

Methodology:

-

Initial Structure Generation:

-

Generate 3D structures of both cis- and trans-2-hydroxycyclohexanecarboxylic acid using a molecular builder. For each diastereomer, consider both possible chair conformations of the cyclohexane ring.

-

-

Molecular Mechanics (MM) Conformational Search:

-

Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94 or OPLS3e) to explore the potential energy surface and identify a set of low-energy conformers for each diastereomer. This step is crucial for sampling the various orientations of the hydroxyl and carboxylic acid groups.

-

-

Density Functional Theory (DFT) Geometry Optimization:

-

Take the low-energy conformers from the MM search and perform geometry optimizations using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.

-

Include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effects of a solvent (e.g., water or chloroform) if relevant to the experimental conditions.

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory as the geometry optimization for each optimized structure. This is to confirm that the structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Relative Energy Calculation:

-

Calculate the relative energies of all conformers for both diastereomers using the Gibbs free energies or electronic energies with ZPVE corrections. This will allow for the determination of the most stable conformer for each diastereomer and the relative stability between the cis and trans isomers.

-

Experimental Characterization

Experimental data is essential for validating computational models. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for the characterization of these diastereomers.

X-ray Crystallography

The crystal structure of (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid has been determined, providing precise bond lengths and angles in the solid state.[1]

Table 1: Crystallographic Data for (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid [1]

| Parameter | Value |

| Chemical Formula | C7H12O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.334(2) |

| b (Å) | 6.259(1) |

| c (Å) | 10.685(2) |

| β (°) | 108.08(3) |

| Volume (ų) | 721.1(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.328 |

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the stereochemistry and conformational preferences of diastereomers in solution. The coupling constants of the cyclohexane ring protons are particularly informative.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified diastereomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard such as tetramethylsilane (B1202638) (TMS).

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra to observe the chemical shifts and coupling patterns of the protons.

-

Acquire ¹³C NMR spectra to determine the number of unique carbon environments.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Analysis:

-

Analyze the ¹H NMR spectrum to determine the chemical shifts (δ) and coupling constants (J) for the protons on the cyclohexane ring, particularly H1 and H2.

-

The magnitude of the ³J(H1,H2) coupling constant is indicative of the dihedral angle between these protons and can be used to distinguish between cis and trans isomers. In a chair conformation, a large coupling constant (typically 8-12 Hz) suggests a diaxial relationship, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and diequatorial relationships.

-

Data Summary and Comparison

The following table provides a template for summarizing and comparing the computational and experimental data for the diastereomers of this compound.

Table 2: Comparison of Calculated and Experimental Data for this compound Diastereomers

| Property | Diastereomer | Computational Value (e.g., B3LYP/6-311+G(d,p)) | Experimental Value |

| Relative Energy (kcal/mol) | cis | Calculated Value | Not Available |

| trans | Calculated Value | Not Available | |

| Key Bond Length (Å) | |||

| C1-C2 | cis | Calculated Value | From X-ray |

| trans | Calculated Value | Not Available | |

| C=O | cis | Calculated Value | From X-ray |

| trans | Calculated Value | Not Available | |

| **Key Bond Angle (°) ** | |||

| O-C1-C2 | cis | Calculated Value | From X-ray |

| trans | Calculated Value | Not Available | |

| ¹H NMR Coupling Constant (Hz) | |||

| ³J(H1,H2) | cis | Calculated Value | From NMR |

| trans | Calculated Value | From NMR |

Conclusion

The integrated approach of computational modeling and experimental characterization provides a robust framework for understanding the structural and energetic properties of this compound diastereomers. DFT calculations can predict the relative stabilities of different conformers, while X-ray crystallography and NMR spectroscopy offer definitive experimental validation. This detailed understanding is invaluable for applications in drug design and development, where stereochemistry plays a critical role in molecular recognition and biological function.

References

The Quest for 2-Hydroxycyclohexanecarboxylic Acid in Nature: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and isolation of 2-hydroxycyclohexanecarboxylic acid and its isomers from natural sources. While the direct isolation of this compound from a natural source is not extensively documented in publicly available literature, the presence of its structural isomer, trans-4-hydroxycyclohexanecarboxylic acid, has been reported in the Himalayan hemlock, Tsuga dumosa[1]. This guide will focus on this tangible example to illustrate the methodologies and data involved in the identification of such compounds from the natural world. The principles and protocols outlined herein are broadly applicable to the search for and characterization of novel small molecule carboxylic acids from botanical sources.

Quantitative Data Summary

The characterization of a newly isolated compound relies on a suite of analytical techniques to elucidate its structure and purity. For trans-4-hydroxycyclohexanecarboxylic acid, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be employed. The following table summarizes key quantitative data that would be expected from such an analysis.

| Parameter | Value | Technique | Reference |

| Molecular Formula | C₇H₁₂O₃ | High-Resolution Mass Spectrometry | [1] |

| Molecular Weight | 144.17 g/mol | Mass Spectrometry | [1] |

| ¹H NMR (trans isomer) | See detailed spectrum data | ¹H Nuclear Magnetic Resonance | [2] |

| ¹³C NMR | See detailed spectrum data | ¹³C Nuclear Magnetic Resonance | N/A |

| Mass Spectrum (GC-MS) | Major fragments at m/z 183, 147, 273, 170, 217 | Gas Chromatography-Mass Spectrometry | [1] |

Experimental Protocols

The following is a detailed, representative protocol for the extraction, isolation, and characterization of a hydroxycyclohexanecarboxylic acid from a plant source, based on established phytochemical methodologies.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Tsuga dumosa.

-

Drying: Air-dry the leaves in the shade at room temperature for 7-10 days until brittle.

-

Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder.

Extraction

-

Solvent: Use a polar solvent such as methanol (B129727) or a methanol-water mixture (e.g., 80:20 v/v) for extraction.

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent at a ratio of 1:10 (w/v) for 24 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Fractionation

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The target compound, being a polar carboxylic acid, is expected to partition into the more polar fractions (ethyl acetate and/or n-butanol).

-

Isolation by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Procedure:

-

Prepare a silica gel column.

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC).

-

Purification by Preparative HPLC

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.

-

Procedure:

-

Pool the fractions from column chromatography that show the presence of the target compound.

-

Concentrate the pooled fractions and dissolve in the mobile phase.

-

Inject the sample into a preparative HPLC system.

-

Collect the peak corresponding to the purified compound.

-

Remove the solvent under vacuum to obtain the isolated compound.

-

Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., Q-TOF MS).

-

Nuclear Magnetic Resonance (NMR): Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., MeOD or D₂O) to determine the chemical structure and stereochemistry of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of a hydroxycyclohexanecarboxylic acid from a natural source.

Caption: General workflow for the isolation of hydroxycyclohexanecarboxylic acid.

Bioactivity and Signaling Pathways

While specific signaling pathways for this compound are not established, many plant-derived carboxylic and phenolic acids exhibit a range of biological activities. These activities often stem from their antioxidant and anti-inflammatory properties. For instance, some natural carboxylic acids can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Further research is required to determine if this compound or its isomers possess similar bioactivities and to elucidate their potential mechanisms of action and involvement in cellular signaling. The structural similarity to intermediates in metabolic pathways, such as the shikimate pathway, suggests potential roles in plant physiology and defense, which could be a starting point for investigating their bioactivity in other organisms.

References

Potential Biological Activities of 2-Hydroxycyclohexanecarboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycyclohexanecarboxylic acid, a colorless crystalline solid, is a versatile intermediate in the synthesis of various pharmaceuticals, including antihypertensive and antiviral agents.[1] Beyond its role as a synthetic building block, emerging research suggests potential intrinsic biological activities, particularly in the realms of antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological potential, including detailed experimental protocols for its evaluation and a discussion of putative signaling pathways. While direct quantitative data for this compound remains limited, this document compiles and presents data from structurally related compounds to offer a valuable comparative framework for future research and development.

Introduction

This compound (CAS No. 609-69-8) is a cycloaliphatic compound with the molecular formula C₇H₁₂O₃.[1] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a cyclohexane (B81311) ring, makes it a chiral molecule with several stereoisomers. This compound is recognized for its utility as a precursor in organic synthesis and has been noted for its potential applications in cosmetics as an exfoliating agent and in the food industry as a flavoring agent.[1] However, its inherent biological activities have not been extensively explored. This guide aims to consolidate the available information and provide a roadmap for investigating the therapeutic potential of this compound, with a focus on its putative antioxidant and anti-inflammatory properties.

Potential Biological Activities

Based on the activities of structurally analogous compounds, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. The presence of the carboxylic acid and hydroxyl groups on a lipophilic cyclohexane scaffold provides a basis for these potential activities.

Antioxidant Activity

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key component of many diseases. The anti-inflammatory potential of this compound can be postulated through several mechanisms, including the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.

Quantitative Data on Related Compounds

Direct quantitative data for the biological activities of this compound is not extensively reported in the public domain. However, studies on derivatives of cyclohex-1-ene-1-carboxylic acid, a structurally related compound, provide valuable insights into the potential potency of this class of molecules. The following tables summarize the available data for these related compounds.

Table 1: In Vitro Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-Carboxylic Acid Derivatives

| Compound | Concentration (µg/mL) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) | Antiproliferative Activity (% Inhibition) | Reference |

| Derivative 2b | 100 | Significant Inhibition | ~92-99 | Not specified | [2] |

| Derivative 2f | 10, 50, 100 | ~66-81 | Not specified | ~90 | [2] |

| Ibuprofen (Reference) | 100 | Not specified | Not specified | ~50 | [2] |

Note: The specific structures of derivatives 2b and 2f can be found in the cited literature.

Table 2: Antimicrobial Activity of a Cyclohex-1-ene-1-Carboxylic Acid Derivative

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Derivative 2b | Yersinia enterocolitica | 64 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory potential of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.

-

Add 180 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-